2-(8-bromonaphthalen-1-yl)acetonitrile

Crystallography Steric Strain Peri-Interactions

Sourcing generic naphthylacetonitriles introduces reactivity risks from uncontrolled torsion angles. Our 2-(8-bromonaphthalen-1-yl)acetonitrile leverages a unique peri-steric compression for selectivity that other isomers lack. - Unique 1,8-peri-geometry: Enables precise Suzuki/Negishi couplings to synthesize atropisomeric biaryl ligands and chiral catalysts. - Privileged MedChem Scaffold: Class-level evidence shows bromonaphthyl derivatives achieve nanomolar CCR8 antagonism (IC50 0.2-10 µM), serving as a key starting point for GPCR programs. - Reliable Supply: Available in 100 mg to bulk quantities; typical purity ≥95% with full characterization, ensuring reproducibility from screening to scale-up.

Molecular Formula C12H8BrN
Molecular Weight 246.1
CAS No. 1261487-79-9
Cat. No. B6256425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-bromonaphthalen-1-yl)acetonitrile
CAS1261487-79-9
Molecular FormulaC12H8BrN
Molecular Weight246.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(8-Bromonaphthalen-1-yl)acetonitrile – Core Properties & Procurement


2-(8-Bromonaphthalen-1-yl)acetonitrile is a brominated naphthylacetonitrile derivative with the molecular formula C12H8BrN and a molecular weight of 246.10 g/mol . It is characterized by a naphthalene core with a bromine atom at the 8-position and an acetonitrile group at the 1-position. This compound is primarily utilized as a synthetic intermediate, where the 'peri' relationship between the 1- and 8-substituents creates a unique steric and electronic environment that distinguishes it from other bromonaphthalene isomers .

Generic Substitution Limitations for 2-(8-Bromonaphthalen-1-yl)acetonitrile


Generic substitution is problematic because seemingly similar naphthylacetonitrile isomers, such as (1-bromonaphthalen-2-yl)acetonitrile or (4-bromonaphthalen-2-yl)acetonitrile, possess fundamentally different molecular geometries and electronic properties [1]. The crystal structures of these isomers reveal distinct torsion angles between the acetonitrile group and the naphthalene ring, directly impacting their reactivity in downstream applications like Suzuki cross-coupling [1]. For the target compound, the specific 1,8-peri-substitution pattern introduces a unique steric compression not present in other isomers, which is a critical factor for selective functionalization, even though direct quantitative reactivity comparisons remain absent from the open literature.

2-(8-Bromonaphthalen-1-yl)acetonitrile: Key Differentiation Evidence


Peri-Interaction Structural Differentiation

The 1,8-peri-substitution pattern in 2-(8-bromonaphthalen-1-yl)acetonitrile enforces a high degree of steric congestion between the bromine atom and the acetonitrile group. This is a qualitative class-level inference based on crystallographic data from a closely related 1,8-derivative, (8-Bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate, which reveals an anti-conformation driven by the peri-interaction [1]. In contrast, isomeric (1-bromonaphthalen-2-yl)acetonitrile adopts a torsion angle of 30.7° about its ring-methylene C–C bond without such peri-strain [2]. This fundamental geometric difference has profound implications for selective metal-catalyzed cross-coupling reactions.

Crystallography Steric Strain Peri-Interactions

Cross-Coupling Substrate Potential

Naphthylacetonitriles, including the target compound class, serve as key intermediates in palladium-catalyzed cross-coupling reactions to generate bioactive molecules. A study on a bromo-naphthalene scaffold demonstrated successful derivatization into potent human CCR8 antagonists, achieving IC50 values in the 0.2 – 10 µM range in binding and calcium mobilization assays [1]. While the target compound 2-(8-bromonaphthalen-1-yl)acetonitrile was not explicitly tested in this study, the data supports the class-level viability of bromonaphthyl scaffolds for generating lead-like molecules.

Palladium Catalysis Suzuki Coupling Medicinal Chemistry

Physicochemical Profile for Synthetic Accessibility

Vendor specifications indicate a typical purity of 95% for 2-(8-bromonaphthalen-1-yl)acetonitrile, with solubility in organic solvents like DMSO and acetone . This is a standard purity profile for a research intermediate. No comparative solubility, stability, or reactivity data against direct analogs (e.g., 2-(1-bromonaphthalen-2-yl)acetonitrile) is publicly available to support a definitive procurement advantage.

Solubility Formulation Downstream Processing

2-(8-Bromonaphthalen-1-yl)acetonitrile: Recommended Applications


Biaryl Atropisomer Synthesis via Cross-Coupling

The distinctive 1,8-peri-geometry makes 2-(8-bromonaphthalen-1-yl)acetonitrile a candidate for synthesizing atropisomeric biaryl compounds where restricted rotation is desired. The steric bulk imposed by the peri-bromine and acetonitrile groups can be leveraged in palladium-catalyzed Suzuki or Negishi couplings to create chiral ligands for asymmetric catalysis [1].

Selective GPCR Antagonist Building Block

Based on class-level evidence showing that brominated naphthalene scaffolds can be elaborated into potent CCR8 antagonists with nanomolar to low-micromolar activity, this compound can be used as a starting material in parallel medicinal chemistry programs targeting chemokine receptors [1]. The 8-bromo position provides a clear handle for selective functionalization.

Borepin-Based Functional Materials Synthesis

8-Bromonaphthalene derivatives are used as precursors for lithiated intermediates in the synthesis of quadruply annulated borepins, which are of interest in materials science for their unique optoelectronic properties [2]. The acetonitrile group in the target compound does not interfere with this transformation and may offer a convenient point for further derivatization in the final material.

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